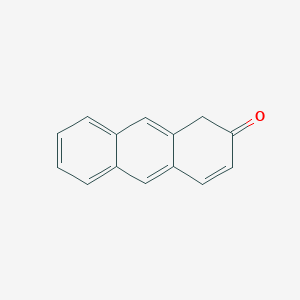
2(1H)-Anthracenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Anthracenone is an organic compound belonging to the class of anthracene derivatives It is characterized by a ketone functional group attached to the anthracene ring system
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Anthracenone typically involves the oxidation of anthracene. One common method is the use of chromium trioxide (CrO3) in acetic acid, which selectively oxidizes anthracene to this compound under controlled conditions. Another approach involves the use of potassium permanganate (KMnO4) in an alkaline medium, which also yields this compound with high efficiency.
Industrial Production Methods: Industrial production of this compound often employs catalytic oxidation processes. These methods utilize metal catalysts such as palladium or platinum to facilitate the oxidation of anthracene in the presence of oxygen. The reaction conditions are optimized to maximize yield and minimize by-products, making the process economically viable for large-scale production.
化学反应分析
Types of Reactions: 2(1H)-Anthracenone undergoes various chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of anthraquinone, a compound with significant industrial importance.
Reduction: Reduction of this compound using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) results in the formation of anthracen-2-ol.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid, potassium permanganate (KMnO4) in alkaline medium.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts acylation using acetyl chloride (CH3COCl) and aluminum chloride (AlCl3).
Major Products:
Oxidation: Anthraquinone.
Reduction: Anthracen-2-ol.
Substitution: Various substituted anthracene derivatives.
科学研究应用
2(1H)-Anthracenone has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studies involving photochemical reactions.
Biology: Research has explored its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Derivatives of this compound are investigated for their antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and as an intermediate in the synthesis of various industrial chemicals.
作用机制
The mechanism of action of 2(1H)-Anthracenone involves its interaction with molecular targets through its ketone functional group. This interaction can lead to the formation of reactive oxygen species (ROS) when exposed to light, making it useful in photodynamic therapy. The compound’s ability to undergo electrophilic substitution also allows it to interact with various biological molecules, potentially disrupting cellular processes and exhibiting antimicrobial or anticancer effects.
相似化合物的比较
Anthracene: Lacks the ketone functional group, making it less reactive in certain chemical reactions.
Anthraquinone: Contains two ketone groups, making it more oxidized and chemically distinct from 2(1H)-Anthracenone.
Phenanthrene: A structural isomer of anthracene, but with different chemical properties due to its fused ring system.
Uniqueness: this compound is unique due to its specific reactivity profile, particularly its ability to undergo selective oxidation and reduction reactions. Its ketone functional group also allows for diverse chemical modifications, making it a versatile compound in organic synthesis and industrial applications.
属性
CAS 编号 |
108121-79-5 |
|---|---|
分子式 |
C14H10O |
分子量 |
194.23 g/mol |
IUPAC 名称 |
1H-anthracen-2-one |
InChI |
InChI=1S/C14H10O/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-8H,9H2 |
InChI 键 |
WIGJKQWSXRGQBN-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)C=CC2=CC3=CC=CC=C3C=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



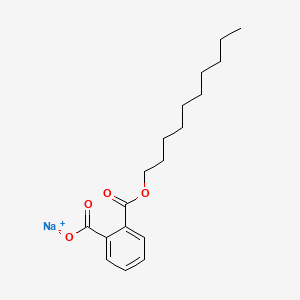
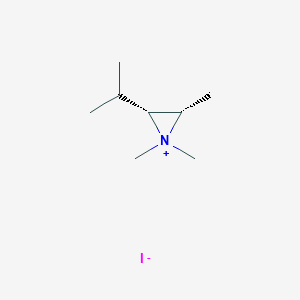
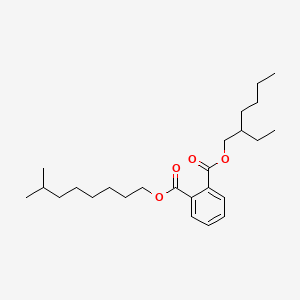
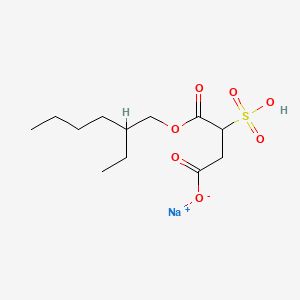
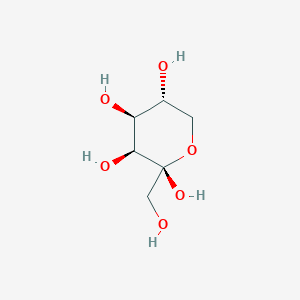
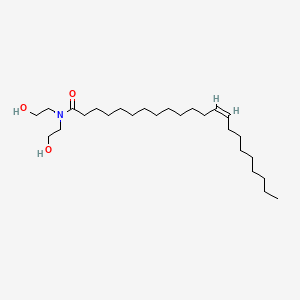

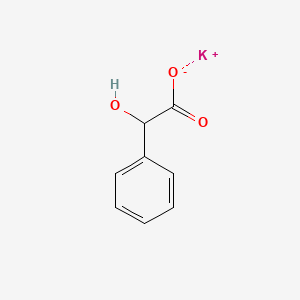

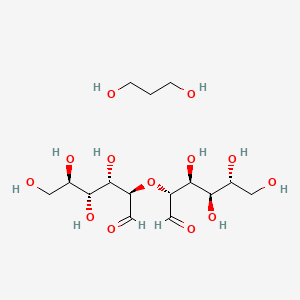
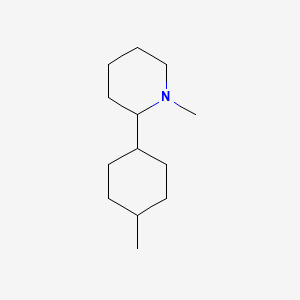
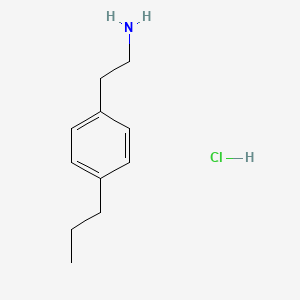
![6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine](/img/structure/B12655101.png)
